6-Methoxy-2-methylpyridine-3-carboxylic acid
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Overview
Description
6-Methoxy-2-methylpyridine-3-carboxylic acid is an organic compound belonging to the pyridine family It is characterized by a methoxy group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylpyridine-3-carboxylic acid typically involves the functionalization of a pyridine ring. One common method is the reaction of 2-methylpyridine with methanol in the presence of a strong acid catalyst to introduce the methoxy group. The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes utilize robust catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
6-Methoxy-2-methylpyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Methylpyridine-3-carboxylic acid: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
6-Methoxypyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its interaction with molecular targets.
3-Methylpyridine-2-carboxylic acid: The position of the methyl and carboxylic acid groups is swapped, leading to distinct properties.
Uniqueness: 6-Methoxy-2-methylpyridine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-methoxy-2-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJDKDPPYPBOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694171 |
Source
|
Record name | 6-Methoxy-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227515-71-0 |
Source
|
Record name | 6-Methoxy-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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